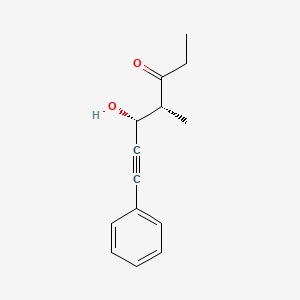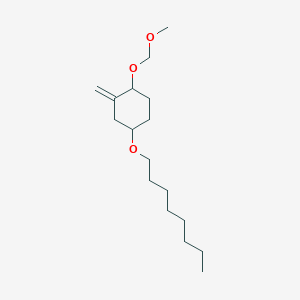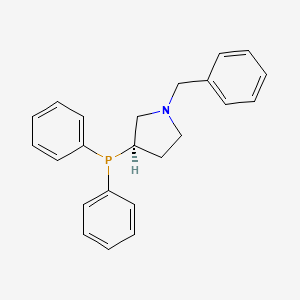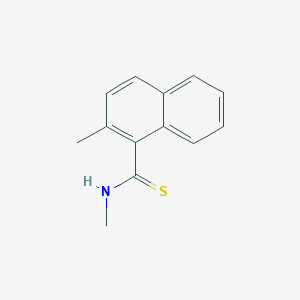
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- is an organic compound with the molecular formula C14H16O2. This compound is characterized by its unique structure, which includes a heptynone backbone with hydroxy, methyl, and phenyl substituents. The (4R,5R) notation indicates the specific stereochemistry of the molecule, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be achieved through various synthetic routes. One common method involves the use of starting materials such as 4-methyl-2-pentyn-1-ol and benzaldehyde. The reaction typically proceeds through a series of steps including aldol condensation, reduction, and cyclization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- can be compared with similar compounds such as:
5-Hydroxy-4-methyl-6-hepten-3-one: This compound shares a similar backbone but differs in the presence of a double bond instead of a triple bond.
4-Methyl-7-phenyl-6-heptyn-3-one: This compound lacks the hydroxy group, which can significantly alter its reactivity and biological activity.
The unique combination of functional groups and stereochemistry in 6-Heptyn-3-one, 5-hydroxy-4-methyl-7-phenyl-, (4R,5R)- gives it distinct properties that make it valuable for various applications.
Properties
CAS No. |
320583-90-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4R,5R)-5-hydroxy-4-methyl-7-phenylhept-6-yn-3-one |
InChI |
InChI=1S/C14H16O2/c1-3-13(15)11(2)14(16)10-9-12-7-5-4-6-8-12/h4-8,11,14,16H,3H2,1-2H3/t11-,14-/m0/s1 |
InChI Key |
YXNZRBNBRITRRC-FZMZJTMJSA-N |
Isomeric SMILES |
CCC(=O)[C@H](C)[C@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CCC(=O)C(C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)


![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)

![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)


![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)


![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
